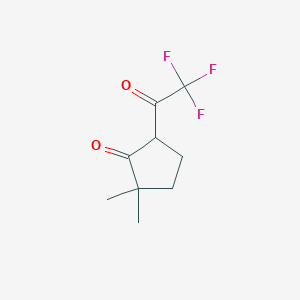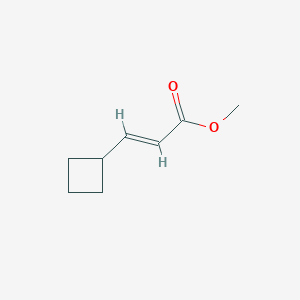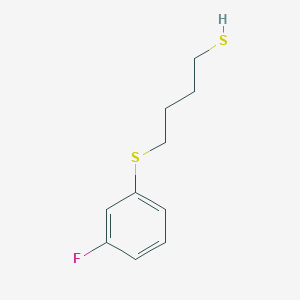![molecular formula C12H15FOS B7938675 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one](/img/structure/B7938675.png)
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a hexanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one typically involves the reaction of 3-fluorothiophenol with a suitable hexanone derivative under controlled conditions. The reaction is often facilitated by the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, enabling it to attack the carbonyl carbon of the hexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl and hexanone moieties contribute to its overall chemical reactivity. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-[(3-Chlorophenyl)sulfanyl]hexan-2-one
- 6-[(3-Bromophenyl)sulfanyl]hexan-2-one
- 6-[(3-Methylphenyl)sulfanyl]hexan-2-one
Uniqueness
6-[(3-Fluorophenyl)sulfanyl]hexan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can influence the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity in various applications, making it a valuable compound for research and development.
特性
IUPAC Name |
6-(3-fluorophenyl)sulfanylhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-10(14)5-2-3-8-15-12-7-4-6-11(13)9-12/h4,6-7,9H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFKARLHCNPDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCSC1=CC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B7938600.png)













